molecular formula C12H8F3NO3S B11811071 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid

2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid

Cat. No.: B11811071
M. Wt: 303.26 g/mol
InChI Key: PDNBADUZHADVQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid typically involves the reaction of 3-(trifluoromethyl)phenol with thiazole-4-carboxylic acid in the presence of a suitable base and solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the reaction conditions and scale up the production process. These methods ensure consistent quality and high efficiency in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(Trifluoromethyl)phenoxy)methyl)thiazole-4-carboxylic acid is unique due to the presence of both the trifluoromethyl and phenoxy groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound with diverse applications in scientific research and industry .

Properties

Molecular Formula

C12H8F3NO3S

Molecular Weight

303.26 g/mol

IUPAC Name

2-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C12H8F3NO3S/c13-12(14,15)7-2-1-3-8(4-7)19-5-10-16-9(6-20-10)11(17)18/h1-4,6H,5H2,(H,17,18)

InChI Key

PDNBADUZHADVQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C(F)(F)F

Origin of Product

United States

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